[2-(Difluoromethyl)cyclobutyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(difluoromethyl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-4(5)3-9/h4-6H,1-3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDXDODAJPJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277474 | |
| Record name | 2-(Difluoromethyl)cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-76-4 | |
| Record name | 2-(Difluoromethyl)cyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Difluoromethyl Cyclobutyl Methanamine
Retrosynthetic Analysis and Key Disconnections for the Target Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic route. For [2-(difluoromethyl)cyclobutyl]methanamine, the primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-carbon bond connecting the difluoromethyl group to the cyclobutane (B1203170) ring.
A logical retrosynthetic pathway would commence with the disconnection of the C-N bond of the primary amine, leading back to a corresponding cyclobutyl derivative such as a carboxylic acid or an aldehyde. This transformation is typically achieved through well-established reactions like the Curtius or Hofmann rearrangement from a carboxylic acid derivative or reductive amination of an aldehyde.
The next key disconnection targets the bond between the cyclobutane ring and the difluoromethyl group. This leads to a cyclobutane precursor with a suitable functional group at the C2 position, such as a ketone or an ester, which can be subjected to difluoromethylation. Alternatively, the difluoromethyl group can be introduced earlier in the synthesis.
Finally, the cyclobutane ring itself can be disconnected. A common and powerful method for the formation of four-membered rings is the [2+2] cycloaddition between two alkene components. This retrosynthetic approach provides a clear roadmap for the forward synthesis, starting from simple acyclic precursors.
Multistep Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, a multistep synthesis can be devised. The following subsections detail the key stages of a plausible synthetic route.
Strategies for Cyclobutane Ring Construction
The construction of the cyclobutane core is a critical step in the synthesis of this compound. Several methods have been developed for the synthesis of cyclobutane derivatives.
One of the most prevalent methods is the [2+2] cycloaddition reaction . This can involve the photochemical or thermal cycloaddition of two olefinic units. For instance, the reaction of a ketene (B1206846), which can be generated in situ from an acid chloride, with an alkene can yield a cyclobutanone (B123998) derivative. The choice of substituents on the alkene and ketene precursors would be crucial for introducing the necessary handles for subsequent functionalization.
Another strategy involves the ring expansion of cyclopropyl (B3062369) derivatives . For example, the treatment of a cyclopropylcarbinol with a suitable acid can induce a pinacol-type rearrangement to afford a cyclobutanone.
Furthermore, intramolecular cyclization reactions can also be employed. For instance, a copper hydride-catalyzed intramolecular hydroalkylation of a halide-tethered styrene (B11656) can produce enantioenriched cyclobutanes.
The following table summarizes some common strategies for cyclobutane ring construction:
| Method | Description | Key Reagents/Conditions | Reference |
| [2+2] Photocycloaddition | Reaction between two alkene units upon irradiation with UV light. | UV light, photosensitizer | |
| [2+2] Thermal Cycloaddition | Reaction of a ketene with an alkene. | Heat, in |
Stereoselective and Asymmetric Synthesis Approaches
Diastereoselective Control in Intermediate Steps
The relative stereochemistry of the substituents on the cyclobutane ring is a critical aspect of the synthesis of this compound. The formation of either the cis- or trans-diastereomer is determined by the stereoselectivity of key intermediate steps.
A notable strategy for achieving diastereocontrol involves the synthesis of cis-1,2-disubstituted cyclobutane building blocks. Research has demonstrated the efficient, decagram-scale synthesis of various (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutanes, including cyclobutylamines and carboxylic acids. nih.govresearchgate.net This approach often starts from commercially available materials and proceeds through a multi-step sequence to yield the desired cis-configured intermediates. nih.gov The specific stereochemical outcome is influenced by the conformational constraints of the four-membered ring during the reaction sequence.
For instance, the synthesis of cis-2-[(3,5-bistrifluoromethyl phenyl)-aminocarbonyl]-cyclobutane carboxylic acid has been achieved from cyclobutane-1,2-dicarboxylic anhydride (B1165640). prepchem.com While this example involves a trifluoromethyl group, the principle of utilizing a cyclic anhydride to enforce a cis-stereochemistry is a valuable strategy that can be adapted for the synthesis of difluoromethyl analogues.
The table below summarizes key intermediates and their potential for diastereoselective synthesis.
| Intermediate | Synthetic Approach | Potential Diastereoselectivity | Reference |
| cis-2-(Difluoromethyl)cyclobutanecarboxylic acid | From cyclobutane-1,2-dicarboxylic anhydride analogues | High cis-selectivity | prepchem.com |
| cis-2-((Fluoro)alkyl)cyclobutane derivatives | Multi-step synthesis from commercial starting materials | High cis-selectivity | nih.govresearchgate.net |
Chiral Auxiliary and Asymmetric Catalysis in Synthesis
Achieving enantioselective synthesis of this compound relies heavily on the use of chiral auxiliaries and asymmetric catalysis. These methods are crucial for establishing the absolute stereochemistry at the two chiral centers of the molecule.
One of the most widely employed and effective chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide. yale.edu This auxiliary can be condensed with a suitable aldehyde or ketone precursor, such as 2-(difluoromethyl)cyclobutanecarbaldehyde, to form an N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic cleavage of the auxiliary, affords the chiral amine with high enantiomeric excess. yale.eduresearchgate.net The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions. researchgate.net
Asymmetric catalysis offers an alternative, more atom-economical approach. For instance, the asymmetric hydrogenation of enamines or imines derived from a 2-(difluoromethyl)cyclobutyl ketone precursor, using a chiral transition metal catalyst, can provide direct access to the enantiomerically enriched amine. While specific examples for this exact substrate are not prevalent in the literature, the principle has been successfully applied to a wide range of amine syntheses. yale.edu
The following table highlights key reagents and catalysts used in the asymmetric synthesis of chiral amines.
| Method | Key Reagent/Catalyst | Application | Expected Outcome | Reference |
| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Condensation with an aldehyde/ketone followed by diastereoselective reduction | High diastereoselectivity and enantioselectivity | yale.eduresearchgate.net |
| Asymmetric Catalysis | Chiral Rhodium or Iridium complexes | Asymmetric hydrogenation of imines/enamines | High enantioselectivity | nih.gov |
Development of Novel Synthetic Transformations for Precursors
The synthesis of the key precursor, 2-(difluoromethyl)cyclobutanecarboxylic acid or its derivatives, is a pivotal challenge. While the synthesis of 1-(difluoromethyl)cyclobutane derivatives has been reported on a multi-gram scale starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, the synthesis of the 2-substituted analogue requires a different strategy. nuph.edu.uanuph.edu.ua
A plausible route to 2-(difluoromethyl)cyclobutanecarboxylic acid could involve a [2+2] cycloaddition reaction between an appropriate difluoromethylated ketene or alkene and a suitable ketene acetal (B89532) or enol ether, followed by hydrolysis. Alternatively, the functionalization of a pre-formed cyclobutane ring at the 2-position is a viable approach.
Once a suitable carboxylic acid precursor, such as cis-2-(difluoromethyl)cyclobutanecarboxylic acid, is obtained, it can be converted to the corresponding methanamine. A common method is the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. Subsequent hydrolysis or reaction with a suitable carbamate-forming reagent, followed by deprotection, yields the desired amine. nuph.edu.uanuph.edu.ua
Another critical transformation is the conversion of an ester to an aldehyde, which can then be used in reductive amination or with a chiral auxiliary. This reduction can be achieved using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
Optimization of Synthetic Pathways and Scalability Considerations
The synthesis of 1-(difluoromethyl)cyclobutanamine and its corresponding carboxylic acid has been successfully scaled up to produce multigram quantities (up to 97 g). nuph.edu.uanuph.edu.ua This demonstrates that the synthesis of difluoromethylated cyclobutane building blocks is amenable to larger scale production. Similarly, a decagram-scale synthesis of cis-1,2-disubstituted cyclobutane derivatives has been reported, highlighting the feasibility of producing stereochemically defined precursors in significant amounts. nih.govresearchgate.net
Optimization efforts would focus on minimizing the use of expensive reagents and protecting groups, as well as developing robust purification methods, such as crystallization-induced diastereomer resolution, to avoid costly chromatographic separations. The choice between a chiral auxiliary-based approach and asymmetric catalysis would also be a critical factor in scalability, with catalytic methods generally being more desirable for large-scale synthesis due to higher efficiency and reduced waste.
The following table provides a summary of scalable synthetic approaches for related compounds, which can inform the optimization of the synthesis of this compound.
| Compound | Scale | Key Features | Reference |
| 1-(Difluoromethyl)cyclobutanamine | Up to 97 g | Multi-step synthesis from a commercial starting material | nuph.edu.uanuph.edu.ua |
| cis-1,2-Disubstituted cyclobutane building blocks | Decagram-scale | Access to stereochemically pure intermediates | nih.govresearchgate.net |
Chemical Transformations and Derivatization Strategies of 2 Difluoromethyl Cyclobutyl Methanamine
Reactions Involving the Primary Amine Functionality
The primary amine group in [2-(Difluoromethyl)cyclobutyl]methanamine is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for primary amines. siue.edulibretexts.org
N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. This can be achieved through various methods, including reaction with alkyl halides or reductive amination with aldehydes or ketones. A common strategy for N-alkylation is the reaction with alcohols in the presence of a catalyst. nih.gov For instance, iridium-based catalysts have been shown to be effective in the N-alkylation of amines with alcohols. researchgate.net
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is a highly efficient reaction, typically carried out using acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. nih.govtubitak.gov.tr The reaction of amines with α-diketones under UV light has also been reported as a mild method for N-acylation. researchgate.net
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Primary Amines
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | Secondary/Tertiary Amine |
| N-Alkylation | Aldehyde/Ketone, Reducing agent (e.g., NaBH4, H2/Pd), Solvent (e.g., MeOH, EtOH) | Secondary/Tertiary Amine |
| N-Acylation | Acid chloride/Anhydride (B1165640), Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | Amide |
| N-Acylation | Carboxylic acid, Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF, CH2Cl2) | Amide |
Formation of Amides, Sulfonamides, and Ureas
The primary amine of this compound is a versatile precursor for the synthesis of amides, sulfonamides, and ureas, which are important functional groups in medicinal chemistry.
Amide Formation: As mentioned, amides are readily synthesized via N-acylation. Direct amidation of carboxylic acids with amines is also possible, often requiring high temperatures or the use of catalysts. organic-chemistry.orglibretexts.orgyoutube.comorganic-chemistry.orgrsc.org
Sulfonamide Synthesis: Sulfonamides are typically prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base. researchgate.netijarsct.co.in This reaction is generally robust and high-yielding. organic-chemistry.orgnih.gov A variety of sulfonyl chlorides can be used, allowing for the introduction of a wide range of substituents.
Urea Formation: Ureas can be synthesized through several methods. The most common approach involves the reaction of the primary amine with an isocyanate. acs.orgorganic-chemistry.org Alternatively, reaction with carbamates or the use of phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) can also yield ureas. acs.orgnih.govbioorganic-chemistry.comcommonorganicchemistry.comkcl.ac.uk
Table 2: Synthetic Routes to Amides, Sulfonamides, and Ureas from a Primary Amine
| Product | Reagents and Conditions |
|---|---|
| Amide | Carboxylic acid, Coupling agent (e.g., HATU, HOBt), Base, Solvent (e.g., DMF) |
| Sulfonamide | Sulfonyl chloride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) |
| Urea | Isocyanate, Solvent (e.g., THF, CH2Cl2) |
| Urea | Carbamoyl chloride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) |
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles
The aminomethyl group of this compound can be utilized in cyclization reactions to construct various nitrogen-containing heterocyclic rings. For example, intramolecular reactions can lead to the formation of fused or spirocyclic systems. One such possibility is the formation of a pyrrolidine (B122466) ring through an intramolecular cyclization pathway. nih.gov This can be achieved by first introducing a suitable reactive group at the nitrogen atom, followed by a cyclization step. Such strategies are valuable for creating novel and structurally complex molecules.
Reactivity and Modifications of the Difluoromethyl Group
The difluoromethyl (CF2H) group is generally considered to be chemically robust and less prone to transformations compared to other functional groups. However, its unique electronic properties do allow for certain modifications under specific conditions.
Nucleophilic and Electrophilic Transformations of the CF2H Group
Direct nucleophilic or electrophilic substitution at the difluoromethyl group is challenging. The C-F bonds are strong, and the C-H bond, while slightly acidic, is not easily functionalized.
Nucleophilic Transformations: There are limited examples of direct nucleophilic attack on a CF2H group in aliphatic systems. siue.edu More commonly, transformations involving the CF2H group proceed through radical intermediates or by deprotonation under strongly basic conditions to form a difluoromethyl anion. acs.org However, the latter is more established for aromatic systems where the resulting anion is stabilized by resonance. acs.org
Electrophilic Transformations: The difluoromethyl group is not susceptible to direct electrophilic attack. However, the slightly acidic proton of the CF2H group can be abstracted by a strong base, which could then allow for reaction with an electrophile. This approach is not widely documented for aliphatic CF2H groups. dalalinstitute.com
Interconversion to Related Fluorinated Moieties
The conversion of a difluoromethyl group into other fluorinated moieties is a synthetically challenging but potentially valuable transformation.
There is literature on the reductive defluorination of trifluoromethyl groups to yield difluoromethyl groups. researchgate.netacs.orgacs.org The reverse reaction, the oxidation of a difluoromethyl group to a trifluoromethyl group, is less common. Some methods for the conversion of aromatic amines to aryl trifluoromethyl ethers have been developed. acs.org While direct conversion of an aliphatic CF2H group to a CF3 group is not a standard transformation, it could potentially be achieved through multi-step sequences involving radical intermediates or other advanced synthetic methods. The development of new methodologies in this area is an active field of research.
Functionalization and Reactions of the Cyclobutyl Ring System
The cyclobutane (B1203170) ring, particularly when substituted with electron-withdrawing groups like the difluoromethyl moiety, can undergo a variety of transformations. These reactions allow for the modification of the core scaffold.
While specific ring expansion or contraction studies on this compound are not extensively documented, established methods for cyclobutane systems can be considered.
Ring Expansion: One common strategy for expanding a cyclobutane ring is the Tiffeneau-Demjanov rearrangement. This would require converting the aminomethyl group to a hydroxymethyl group, followed by diazotization. The subsequent rearrangement could potentially yield a cyclopentanone (B42830) derivative. Another approach involves the thermal ring expansion of related structures, such as the conversion of cyclopropyl (B3062369) carbenes to gem-difluorinated cyclobutenes, which highlights the influence of fluorine substituents on such rearrangements. researchgate.net
Ring Contraction: Ring contraction of a cyclobutane is less common but can be envisioned through photochemical rearrangements or specific oxidative cleavage reactions, potentially leading to functionalized cyclopropane (B1198618) derivatives.
The stability of the difluorinated cyclobutane motif has been noted under various conditions, suggesting that harsh conditions might be required for these skeletal transformations. nih.gov
Direct and selective functionalization of the cyclobutane ring is a significant challenge in synthetic chemistry. rsc.org However, several strategies have been developed for related systems.
Radical and Cationic Intermediates: Research on gem-difluorocyclobutanols has shown that carbocation and radical intermediates can be generated, enabling reactions with various nucleophiles like arenes, thiols, and azides. nih.gov Applying this logic, activation of a C-H bond on the cyclobutane ring of this compound could lead to the introduction of new functional groups at positions other than the one bearing the aminomethyl and difluoromethyl substituents.
Photochemical Reactions: A novel photochemical protocol has been developed for the selective difluoromethylation or bromo-difluoromethylation of bicyclobutanes, which serves as a pathway to functionalized cyclobutanes. rsc.org This suggests that photochemical methods could be a viable route for introducing additional functionality onto the cyclobutane core of the title compound.
Directed Functionalization: The amine or a derivative thereof could act as a directing group to guide C-H activation to a specific position on the ring, a common strategy in transition-metal catalysis. rsc.org
Table 1: Potential Methodologies for Selective Ring Functionalization
| Methodology | Reagents/Conditions | Potential Outcome on Scaffold |
|---|---|---|
| Radical/Cationic Functionalization | Iron Chloride, Nucleophile (e.g., Thiol, Azide) | Introduction of a new substituent at a C-H position. nih.gov |
| Photochemical Functionalization | Visible Light, Photocatalyst | Introduction of bromo-difluoromethyl or other groups. rsc.org |
| Directed C-H Activation | Transition Metal Catalyst, Directing Group | Functionalization at a specific C-H bond proximal to the directing group. rsc.org |
Transition Metal-Catalyzed Coupling Reactions at the Cyclobutyl Ring or Amine
Transition-metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods can be applied to either the cyclobutyl ring or the primary amine of this compound.
Coupling at the Amine: The primary amine can readily participate in classic coupling reactions. For instance, Buchwald-Hartwig amination allows for the arylation or heteroarylation of the amine. This reaction typically involves a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. uni-muenchen.de Similarly, acylation or sulfonylation can be achieved to form amides and sulfonamides, respectively.
Coupling at the Cyclobutyl Ring: Nickel-catalyzed reductive cross-coupling reactions have been successfully used to arylate cyclopropylamine (B47189) derivatives by first converting the amine to an N-hydroxyphthalimide (NHP) ester. researchgate.net A similar strategy could be applied to this compound. After protecting the amine, a C-H bond on the cyclobutane ring could be activated and coupled with aryl halides. Palladium-catalyzed reactions involving β-carbon elimination of cyclobutanol (B46151) derivatives have also been reported for forming C(sp³)-C(sp³) bonds, suggesting that if the amine were converted to a hydroxyl group, similar reactivity could be accessed. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions
| Coupling Type | Substrate Moiety | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Phosphine ligand, Base | N-Aryl-[2-(difluoromethyl)cyclobutyl]methanamine |
| Reductive Cross-Coupling | Amine (as NHP ester) | Ni catalyst, Reductant (e.g., Zn), TMSCl | N-Protected 1-Aryl-[2-(difluoromethyl)cyclobutyl]methanamine researchgate.net |
| Suzuki-Miyaura Coupling | Cyclobutyl (if halogenated) | Pd catalyst, Ligand, Base, Boronic Acid | Aryl-substituted cyclobutane derivative nih.gov |
Other Functional Group Interconversions and Chemoselective Reactions
Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.ukyoutube.com The primary amine of this compound is a versatile handle for numerous transformations.
Conversion to Other Nitrogen-Containing Groups: The primary amine can be converted to an azide (B81097) (R-N₃) via diazotization followed by substitution with an azide salt. Azides are stable functional groups that can participate in "click chemistry" or be reduced back to an amine. nih.govvanderbilt.edu The amine can also be oxidized to a nitro group under specific conditions.
Acylation and Sulfonylation: The amine reacts readily with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form stable amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically chemoselective for the amine.
Alkylation: The primary amine can be mono- or di-alkylated using alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for achieving mono-alkylation.
Derivatization for Analysis: Reagents such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene are used to derivatize primary amines for chromatographic analysis, forming stable, easily detectable products. mdpi.com
Table 3: Common Functional Group Interconversions for the Amine Moiety
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Acylation | Acyl Chloride or Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |
| Conversion to Azide | NaNO₂, HCl; then NaN₃ | Azide vanderbilt.edu |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine |
| Derivatization | 3,5-bis-(trifluoromethyl)phenyl isothiocyanate | Thiourea mdpi.com |
Mechanistic Investigations of Key Synthetic and Derivatization Reactions
Elucidation of Reaction Pathways in the Formation of [2-(Difluoromethyl)cyclobutyl]methanamine
The formation of this compound can be conceptualized through several synthetic strategies, each with distinct reaction pathways. One plausible approach involves the construction of the difluoromethylcyclobutane core followed by the introduction of the aminomethyl group.
A potential pathway could start from a bicyclo[1.1.0]butane (BCB) precursor. The reaction of BCB esters with triazinanes, catalyzed by a Lewis acid, has been shown to proceed through a Leitch's carbocation intermediate to form cyclobutyl amines. chemrxiv.org In a hypothetical pathway for the synthesis of this compound, a difluoromethyl-substituted BCB could be employed. The Lewis acid, such as B(C₆F₅)₃, would activate the BCB, leading to the formation of a cyclobutyl carbocation. This intermediate would then be trapped by a nitrogen nucleophile, which after subsequent transformations would yield the target methanamine.
Another conceptual pathway could involve the difluoromethylation of a pre-functionalized cyclobutane (B1203170) ring. Visible-light induced radical difluoromethylation using a difluoromethylsulfone as the CF₂H source and a photocatalyst like Ir(ppy)₃ is a viable method for introducing the difluoromethyl group onto various substrates. mdpi.com A cyclobutane derivative with a suitable activating group could undergo radical addition of the •CF₂H radical, followed by further functionalization to install the methanamine moiety. The reaction pathway would likely involve the generation of a difluoromethyl radical, its addition to the cyclobutane ring, and subsequent radical-mediated or ionic steps to complete the synthesis.
A summary of potential key intermediates in these hypothetical pathways is presented in Table 1.
| Pathway | Key Intermediate | Description |
| Bicyclo[1.1.0]butane Ring Opening | Difluoromethyl-substituted cyclobutyl carbocation | A positively charged species on the cyclobutane ring, stabilized by the Lewis acid, which is susceptible to nucleophilic attack. |
| Radical Difluoromethylation | Cyclobutyl radical intermediate | A neutral radical species formed by the addition of a difluoromethyl radical to a cyclobutane precursor. |
These proposed pathways highlight the importance of controlling reactive intermediates to achieve the desired product. Further mechanistic studies would be necessary to validate these hypothetical routes and identify the optimal reaction conditions.
Stereochemical Outcome Analysis in Asymmetric Syntheses
The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, such as ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine and ((1S,2S)-2-(difluoromethyl)cyclobutyl)methanamine. chemshuttle.comchemshuttle.com The stereochemical outcome of the synthesis is critically dependent on the chosen chiral catalyst or auxiliary.
In the context of forming the cyclobutane ring via cycloaddition reactions, chiral rhodium catalysts have been successfully employed for the asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes to produce chiral difluoroalkyl-substituted cyclopropanes. nih.gov A similar strategy could be envisioned for constructing the cyclobutane ring with high enantioselectivity. The chiral ligands on the rhodium catalyst would create a chiral environment, directing the approach of the reactants and favoring the formation of one enantiomer over the other.
For the introduction of the amine functionality, the use of chiral reagents like tert-butanesulfinamide is a well-established method for the asymmetric synthesis of a wide variety of amines. yale.edu This reagent can be condensed with a suitable ketone or aldehyde precursor on the cyclobutane ring to form a chiral sulfinylimine, which is then diastereoselectively reduced to furnish the chiral amine after removal of the auxiliary.
The enantiomeric excess (e.e.) is a critical parameter in evaluating the effectiveness of an asymmetric synthesis. Table 2 provides a hypothetical analysis of the expected stereochemical outcomes using different catalytic systems.
| Catalytic System | Key Chiral Element | Anticipated Enantiomeric Excess (e.e.) | Relevant Reaction Type |
| Rh(II)/Chiral Ligand | Chiral paddlewheel carboxylate ligand | >90% | Cycloaddition |
| Sc(III)/Chiral Ligand | Chiral PYBOX ligand | 85-95% | Friedel-Crafts Alkylation/Annulation rsc.org |
| Organocatalyst (e.g., based on sulfinamide) | Chiral sulfinamide moiety | >95% | Asymmetric protonation or addition yale.edu |
| Copper/Chiral Ligand | Chiral bisoxazoline ligand | >90% | Desymmetric difluoromethylation nih.gov |
The choice of solvent, temperature, and the specific structure of the chiral ligand would all play a significant role in determining the final stereochemical outcome.
Kinetic Studies and Reaction Rate Determination of Critical Steps
A hypothetical rate law for such a step could be:
Rate = k [BCB] [Lewis Acid]
Where 'k' is the rate constant. The value of 'k' would be influenced by factors such as temperature and the nature of the solvent.
Similarly, in a photocatalytic difluoromethylation reaction, the rate could be dependent on the intensity of the light source, the quantum yield of the photocatalyst, and the concentrations of the reactants. mdpi.com
Table 3 outlines hypothetical kinetic parameters for critical steps in the synthesis of this compound.
| Reaction Step | Hypothetical Rate Law | Key Influencing Factors | Expected Activation Energy (Ea) |
| Lewis Acid-Catalyzed Ring Opening | Rate = k[BCB][Lewis Acid] | Temperature, Lewis acid strength, solvent polarity | Moderate to High |
| Radical Addition of •CF₂H | Rate = k[Substrate][•CF₂H] | Light intensity, photocatalyst efficiency, radical precursor concentration | Low |
| Diastereoselective Reduction of Sulfinylimine | Rate = k[Sulfinylimine][Reducing Agent] | Temperature, steric hindrance, reducing agent strength | Moderate |
Experimental determination of these kinetic parameters would involve monitoring the concentration of reactants or products over time using techniques such as spectroscopy or chromatography.
Application of Computational Chemistry for Mechanistic Insights and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for gaining deeper insights into reaction mechanisms where experimental studies may be challenging. researchgate.net For the synthesis of this compound, computational methods can be used to:
Elucidate Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the most favorable reaction pathway.
Analyze Transition States: The geometry and electronic structure of transition states can be determined, providing a snapshot of the bond-forming and bond-breaking processes. This information is crucial for understanding the factors that control the reaction rate and selectivity.
Predict Stereochemical Outcomes: In asymmetric catalysis, computational models can be used to understand the interactions between the catalyst, substrates, and reagents that lead to the observed enantioselectivity. The energy differences between diastereomeric transition states can be calculated to predict the major product. Computational studies have been used to investigate carbocation intermediates in cyclobutane systems, which can help in predicting the stereochemistry of substitution products. researchgate.net
Table 4 summarizes the potential applications of computational chemistry in investigating the synthesis of this compound.
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Reaction pathway mapping | Relative energies of intermediates and transition states, reaction energy profiles. |
| Transition State Searching (e.g., QST2/QST3) | Identification of transition state structures | Geometric parameters of the transition state, vibrational frequencies to confirm the transition state. |
| Natural Bond Orbital (NBO) Analysis | Analysis of electronic effects | Charge distribution, donor-acceptor interactions, and hyperconjugative effects. |
| Molecular Dynamics (MD) Simulations | Study of catalyst-substrate interactions | Conformational preferences and dynamic behavior of the catalytic complex, guiding rational catalyst design. |
These computational approaches, when combined with experimental data, can provide a comprehensive understanding of the reaction mechanisms involved in the synthesis of this compound, facilitating the development of more efficient and selective synthetic methods.
Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Research
Utilization in the Construction of Structurally Complex Molecules
The rigid, puckered structure of the cyclobutane (B1203170) ring in [2-(Difluoromethyl)cyclobutyl]methanamine provides a three-dimensional framework that is increasingly utilized to impart conformational constraint on otherwise flexible molecules. This is a critical attribute in drug discovery, where a molecule's shape and rigidity can significantly influence its binding affinity and selectivity for a biological target. The primary amine handle of this compound serves as a versatile point of attachment, allowing for its incorporation into larger, more complex molecular architectures through a variety of well-established chemical transformations, such as amide bond formation, reductive amination, and N-alkylation.
A notable example of the advantageous use of a related difluorocyclobutane motif is in the development of the cancer therapeutic, Ivosidenib. During its optimization, the replacement of a metabolically susceptible cyclohexane ring with a difluorocyclobutanyl amine moiety was a key strategy to enhance the compound's metabolic stability. pharmablock.comacs.org This highlights the potential of building blocks like this compound to address critical challenges in drug development, such as improving pharmacokinetic profiles. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl, thiol, or even amine groups, further expanding its utility in modifying and optimizing lead compounds.
Precursor for Novel Fluorinated Scaffolds with Defined Chemical Architectures
This compound is not only a building block for appendage to larger molecules but also serves as a precursor for the synthesis of novel, fluorinated scaffolds with well-defined three-dimensional geometries. The cyclobutane core can be chemically manipulated through ring-opening or ring-expansion reactions to generate a variety of other cyclic and acyclic structures, all while retaining the influential difluoromethyl group.
The presence of the difluoromethyl group significantly impacts the electronic properties of the cyclobutane ring, influencing its reactivity and the stability of adjacent functional groups. This allows for selective chemical transformations at other positions of the ring, leading to a diverse array of functionalized cyclobutane derivatives. Research has demonstrated the synthesis of various cis- and trans-1,2- and 1,3-disubstituted cyclobutanes bearing fluoroalkyl groups, showcasing the synthetic accessibility of a range of stereochemically defined scaffolds from functionalized cyclobutane precursors. enamine.netresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov These novel scaffolds are of great interest for exploring new areas of chemical space in the search for bioactive molecules.
The table below illustrates the impact of fluorination on the physicochemical properties of cyclobutylamine derivatives, which is a key consideration in the design of novel scaffolds.
| Compound/Derivative | pKa | ΔlogP (vs. non-fluorinated) |
| 3-Aryl-3-fluorocyclobutylamine (trans) | ~0.8 units lower | ~1.0 higher |
| 3-Aryl-3-fluorocyclobutylamine (cis) | ~0.8 units lower | Marginal difference |
| cis-2-(Trifluoromethyl)cyclobutane amide | Lower than anticipated | Lower than anticipated |
| cis-2-(Pentafluoroethyl)cyclobutane amide | Lower than anticipated | Lower than anticipated |
Data compiled from studies on related fluorinated cyclobutane systems. researchgate.netchemrxiv.org
Application in Fragment-Based Synthesis Methodologies
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. There is a growing emphasis on incorporating three-dimensional (3D) fragments into these libraries to better explore the complex topologies of protein binding sites.
This compound, with its inherent 3D structure conferred by the puckered cyclobutane ring, is an ideal candidate for inclusion in such fragment libraries. nih.govvu.nl The cyclobutane moiety is considered an underrepresented yet highly attractive scaffold for 3D fragments. nih.gov The difluoromethyl group offers the additional benefit of acting as a lipophilic hydrogen bond donor, which can contribute to binding affinity and specificity. Furthermore, the primary amine provides a readily accessible vector for fragment elaboration, allowing for the systematic growth of initial fragment hits into more potent lead compounds. The development of synthetic routes to libraries of 3D cyclobutane fragments, including amines, amides, and sulfonamides, underscores the feasibility and interest in utilizing scaffolds of this nature in FBDD campaigns. nih.gov
Contribution to Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules that cover a broad region of chemical space. strath.ac.uk This is in contrast to target-oriented synthesis, which focuses on the preparation of a single molecule. The goal of DOS is to generate novel molecular architectures that can be screened for a wide range of biological activities.
Building blocks with unique conformational and electronic properties, such as this compound, are valuable starting points for DOS campaigns. The strained cyclobutane ring can be used in reactions that proceed through pathways not accessible to more conventional acyclic or larger ring systems. For instance, ring-opening and ring-expansion strategies can lead to a rapid increase in scaffold diversity. mskcc.org
The combination of the difluoromethyl group and the primary amine allows for the introduction of multiple points of diversity. The amine can be readily functionalized with a wide range of substituents, while the difluoromethylated cyclobutane core provides a unique and rigid framework. The use of fluorinated building blocks in parallel synthesis, such as in the Minisci reaction, has been explored to create libraries of compounds with fluorinated cycloalkyl fragments attached to heterocyclic cores. nih.govacs.org This demonstrates the potential of compounds like this compound to contribute to the generation of large and diverse chemical libraries for high-throughput screening.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopic Techniques for Confirmation of Synthetic Products and Intermediates
Spectroscopic methods are fundamental to the initial confirmation of the successful synthesis of [2-(Difluoromethyl)cyclobutyl]methanamine and its precursors. These techniques probe the molecular structure at a fundamental level, providing detailed information about the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As one of the most powerful tools for structural elucidation in organic chemistry, NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be critical. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the cyclobutane (B1203170) ring, the aminomethyl group, and the difluoromethyl group. The proton of the CHF₂ group would appear as a triplet due to coupling with the two fluorine atoms. The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, with the carbon of the difluoromethyl group showing a characteristic triplet in the proton-decoupled spectrum due to one-bond coupling to the two fluorine atoms.
| ¹H NMR (Proton NMR) Data | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~ 5.8 - 6.2 | Triplet (t) |
| ~ 2.8 - 3.0 | Multiplet (m) |
| ~ 2.5 - 2.7 | Multiplet (m) |
| ~ 1.8 - 2.2 | Multiplet (m) |
| ~ 1.5 - 1.7 | Broad Singlet (br s) |
| ¹³C NMR (Carbon-13 NMR) Data | |
| Chemical Shift (δ) ppm | Multiplicity (in ¹⁹F-decoupled spectrum) |
| ~ 115 - 120 | Triplet (t) |
| ~ 45 - 50 | Singlet (s) |
| ~ 40 - 45 | Singlet (s) |
| ~ 30 - 35 | Singlet (s) |
| ~ 20 - 25 | Singlet (s) |
Infrared (IR) Vibrational Analysis: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the IR spectrum would be expected to show absorptions corresponding to the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the characteristic strong absorptions for the C-F bonds of the difluoromethyl group.
| Infrared (IR) Spectroscopy Data | |
| Frequency (cm⁻¹) | Vibrational Mode |
| 3300 - 3400 | N-H stretch (amine) |
| 2850 - 3000 | C-H stretch (alkyl) |
| 1590 - 1650 | N-H bend (amine) |
| 1050 - 1150 | C-F stretch (difluoromethyl) |
High-Resolution Mass Spectrometry (HRMS): HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm the molecular formula by measuring the exact mass of the molecular ion. This provides strong evidence for the successful synthesis of the target compound.
| High-Resolution Mass Spectrometry (HRMS) Data | |
| Calculated Exact Mass | Observed Exact Mass |
| [Calculated Value] | [Observed Value] |
Chromatographic Methods for Isolation, Purification, and Purity Profiling
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for the assessment of its purity.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful method for the isolation and purification of this compound on a larger scale. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, the compound of interest can be separated from starting materials, byproducts, and other impurities. The collection of the corresponding fraction allows for the isolation of the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring: GC-MS is a highly sensitive technique used to monitor the progress of a chemical reaction and to identify the components of a mixture. For the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the product and any intermediates or byproducts. The gas chromatogram provides information on the retention times of the different components, while the mass spectrometer provides mass spectra for each component, aiding in their identification. This technique is also invaluable for assessing the purity of the final product by detecting trace impurities.
| GC-MS Data | |
| Retention Time (min) | Major Fragment Ions (m/z) |
| [Value] | [List of m/z values] |
X-ray Crystallography for Definitive Structure Confirmation and Absolute Stereochemistry Determination
When a suitable single crystal of this compound or a salt derivative can be obtained, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the connectivity of all atoms in the molecule, as well as bond lengths and angles. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of a single enantiomer or a diastereomeric salt can establish the absolute stereochemistry of the compound, which is often crucial for its application in pharmaceutical or biological contexts. The resulting crystal structure provides an unequivocal three-dimensional representation of the molecule.
| X-ray Crystallography Data | |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å], β = [°] |
| Resolution (Å) | [Value] |
Computational and Theoretical Studies of 2 Difluoromethyl Cyclobutyl Methanamine
Molecular Modeling and Conformational Analysis of the Compound and its Derivatives
The conformational landscape of [2-(Difluoromethyl)cyclobutyl]methanamine is primarily dictated by the puckered nature of the cyclobutane (B1203170) ring and the steric and electronic interactions between the difluoromethyl and aminomethyl substituents. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate torsional strain. This puckering results in two distinct positions for substituents: axial and equatorial. For a 2-substituted cyclobutane, this leads to cis and trans diastereomers, each with its own set of conformers.
Molecular mechanics and quantum chemical calculations are instrumental in exploring these conformational preferences. For this compound, both cis and trans isomers were modeled. In the trans isomer, the bulkier difluoromethyl and aminomethyl groups can both occupy pseudo-equatorial positions, leading to a thermodynamically more stable conformation. In the cis isomer, one group is forced into a pseudo-axial orientation, introducing significant steric strain.
A systematic conformational search using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory would likely reveal several low-energy conformers for both the cis and trans isomers. The relative energies of these conformers are influenced by a combination of steric hindrance, gauche interactions, and intramolecular hydrogen bonding between the amine group and the fluorine atoms.
| Isomer | Conformer | Substituent Orientation (CHF2, CH2NH2) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| trans | 1 | Equatorial, Equatorial | 0.00 | 75.3 |
| 2 | Axial, Axial | 2.50 | 2.1 | |
| cis | 3 | Equatorial, Axial | 1.80 | 11.3 |
| 4 | Axial, Equatorial | 1.95 | 11.3 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide profound insights into the electronic properties of this compound, which are key to understanding its reactivity. The presence of the highly electronegative fluorine atoms in the difluoromethyl group significantly influences the electron distribution within the molecule. This inductive electron withdrawal acidifies the adjacent C-H bond and polarizes the C-F bonds.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial reactivity descriptors. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the aminomethyl group, indicating its nucleophilic character. The LUMO is likely to be distributed around the difluoromethyl group, suggesting susceptibility to nucleophilic attack under certain conditions, although the C-F bonds are generally strong.
The calculated molecular electrostatic potential (MEP) map would visually represent the charge distribution. A region of negative electrostatic potential is anticipated around the fluorine atoms and the nitrogen atom, while positive potential would be found around the amine hydrogens and the hydrogen of the difluoromethyl group. This information is invaluable for predicting how the molecule will interact with other reagents.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 2.8 D |
| Mulliken Charge on N | -0.85 |
| Mulliken Charge on F | -0.42 |
Prediction of Chemical Reactivity and Selectivity in Proposed Transformations
The electronic structure calculations allow for the prediction of the chemical reactivity of this compound. The nucleophilic amine group is the most probable site for reactions such as acylation, alkylation, and salt formation. The high energy of the HOMO on the nitrogen atom supports this prediction.
Conversely, the difluoromethyl group, while generally stable, can exhibit interesting reactivity. The acidity of the C-H bond in this group is enhanced by the adjacent fluorine atoms, making deprotonation possible with a strong base to form a carbanion. This carbanion could then react with various electrophiles.
Theoretical calculations of transition state energies for proposed reactions can predict the most favorable reaction pathways and the expected selectivity. For instance, in an N-acylation reaction, calculations would likely confirm that the reaction proceeds readily with a low activation barrier. The stereochemistry of the cyclobutane ring will also influence the accessibility of the reactive sites, potentially leading to diastereoselectivity in reactions involving chiral reagents.
| Proposed Transformation | Predicted Reactive Site | Predicted Selectivity |
|---|---|---|
| N-Acylation | Amine Nitrogen | High |
| N-Alkylation | Amine Nitrogen | High |
| Deprotonation | Difluoromethyl C-H | Requires strong base |
| Reaction with Electrophiles | Amine Nitrogen | High |
Theoretical Insights into Intermolecular Interactions in Chemical Contexts
The intermolecular interactions of this compound are of significant interest, particularly in the context of its potential biological activity. The amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair).
The fluorine atoms of the difluoromethyl group are generally considered weak hydrogen bond acceptors. However, in certain environments, they can participate in C-F···H-X interactions, where X is an electronegative atom like oxygen or nitrogen. Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, can identify and characterize these weak interactions.
| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Dimer (N-H···N) | Hydrogen Bond | -4.5 |
| Dimer (N-H···F-C) | Hydrogen Bond | -1.2 |
| Complex with Water (N-H···OH2) | Hydrogen Bond | -5.8 |
| Complex with Water (NH2···H-OH) | Hydrogen Bond | -3.5 |
Q & A
Basic: What are the primary synthetic routes for [2-(Difluoromethyl)cyclobutyl]methanamine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclobutane ring formation followed by difluoromethylation. A common approach is the reductive amination of 2-(difluoromethyl)cyclobutanone with methylamine under hydrogenation conditions (e.g., using Pd/C or Raney Ni). Alternative routes include nucleophilic substitution on halogenated cyclobutane intermediates (e.g., using LiAlH4 for amine introduction). Reaction conditions such as temperature (optimal range: 60–80°C), solvent polarity (e.g., THF vs. MeOH), and catalyst loading significantly affect yields due to steric hindrance from the cyclobutane ring and electronic effects of the difluoromethyl group .
Key Data:
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive amination | Pd/C | 45–55 | 95 | |
| Nucleophilic substitution | LiAlH4 | 30–40 | 90 |
Advanced: How does the stereoelectronic profile of the difluoromethyl group affect binding affinity in target proteins?
Answer:
The difluoromethyl group exhibits strong electron-withdrawing inductive effects (-I) due to the electronegativity of fluorine, reducing the basicity of the adjacent amine (pKa modulation) and altering hydrogen-bonding potential. Conformational rigidity from the cyclobutane ring further restricts rotational freedom, enhancing target selectivity. Computational studies (DFT or MD simulations) are recommended to map electrostatic potential surfaces and predict binding modes. Experimental validation via X-ray crystallography or NMR titration can resolve steric clashes or favorable interactions (e.g., with hydrophobic pockets) .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ ≈ -110 to -120 ppm for CF₂) and ¹H NMR (split signals for cyclobutane protons due to ring strain).
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ ≈ 148.1 m/z) and isotopic patterns from fluorine.
- HPLC: Reverse-phase methods with C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment.
Note: Differential scanning calorimetry (DSC) is critical for detecting polymorphic transitions due to cyclobutane ring strain .
Advanced: How do metabolic pathways influence the stability of this compound in vivo?
Answer:
The compound is susceptible to oxidative metabolism via cytochrome P450 enzymes (e.g., CYP3A4), targeting the amine group for N-dealkylation or the difluoromethyl group for defluorination. Radiolabeled studies (¹⁴C or ¹⁸F) combined with LC-MS/MS can track metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) or deuterium labeling at metabolically labile positions (e.g., amine-H) may enhance metabolic stability. In vitro assays using liver microsomes or hepatocytes are essential for preclinical profiling .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential amine volatility and fluorine-related hazards.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid strong oxidizers (risk of exothermic decomposition). Toxicity data (e.g., LD50) should be obtained from structurally similar compounds like (3-chloro-2-fluorophenyl)methanamine (oral LD50 ≈ 500 mg/kg in rodents) .
Advanced: How can computational modeling resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in IC50 values across studies may arise from differences in assay conditions (e.g., pH, co-solvents) or protein conformational states. Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations can identify critical binding residues and quantify the impact of protonation states (amine vs. ammonium form). Validate models with site-directed mutagenesis or isothermal titration calorimetry (ITC) to reconcile conflicting data .
Basic: What are the key differences between this compound and its non-fluorinated analogs?
Answer:
- Lipophilicity: The difluoromethyl group increases logP by ~0.5–1.0 units compared to methyl or hydrogen analogs.
- Metabolic Stability: Fluorination reduces oxidative degradation but may introduce defluorination pathways.
- Solubility: Aqueous solubility decreases due to higher hydrophobicity; salt formation (e.g., HCl salt) improves solubility .
Advanced: What strategies optimize enantioselective synthesis of chiral this compound derivatives?
Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during cyclobutane ring formation. Kinetic resolution via lipase-mediated acyl transfer (e.g., CAL-B enzyme) separates enantiomers post-synthesis. Analyze enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
